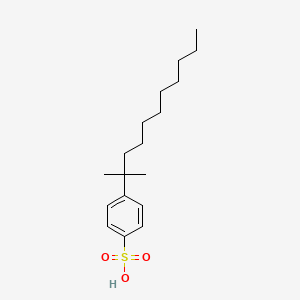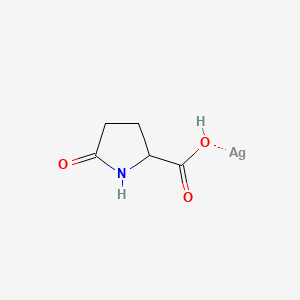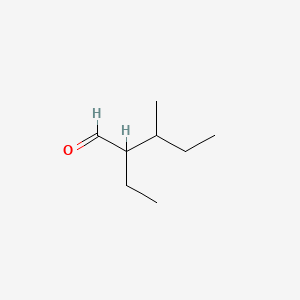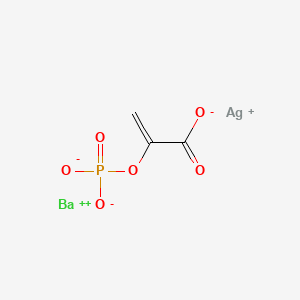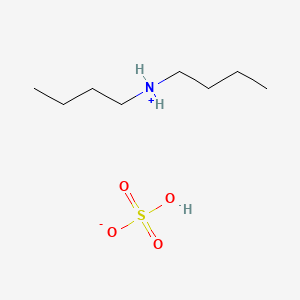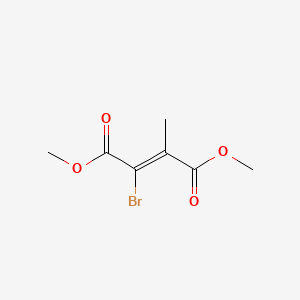
2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (Z)-2-bromo-3-methylbut-2-enedioate is an organic compound characterized by its unique structure, which includes a bromine atom and a double bond in the (Z)-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (Z)-2-bromo-3-methylbut-2-enedioate typically involves the bromination of dimethyl 3-methylbut-2-enedioate. This reaction can be carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: On an industrial scale, the production of dimethyl (Z)-2-bromo-3-methylbut-2-enedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl (Z)-2-bromo-3-methylbut-2-enedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted esters or amides.
Reduction: Formation of dimethyl 3-methylbut-2-enedioate or its alcohol derivative.
Oxidation: Formation of dimethyl 3-methylbut-2-enedioic acid.
Aplicaciones Científicas De Investigación
Dimethyl (Z)-2-bromo-3-methylbut-2-enedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl (Z)-2-bromo-3-methylbut-2-enedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The double bond in the (Z)-configuration influences the compound’s reactivity and the stereochemistry of the products formed.
Comparación Con Compuestos Similares
Dimethyl (E)-2-bromo-3-methylbut-2-enedioate: The (E)-isomer with different stereochemistry.
Dimethyl 2-bromo-3-methylbutanoate: Lacks the double bond, leading to different reactivity.
Dimethyl 2-chloro-3-methylbut-2-enedioate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Dimethyl (Z)-2-bromo-3-methylbut-2-enedioate is unique due to its (Z)-configuration, which affects its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound in stereoselective synthesis and other applications where specific isomeric forms are required.
Propiedades
Número CAS |
59123-42-1 |
|---|---|
Fórmula molecular |
C7H9BrO4 |
Peso molecular |
237.05 g/mol |
Nombre IUPAC |
dimethyl (Z)-2-bromo-3-methylbut-2-enedioate |
InChI |
InChI=1S/C7H9BrO4/c1-4(6(9)11-2)5(8)7(10)12-3/h1-3H3/b5-4- |
Clave InChI |
XSEXNCNFSQLYCU-PLNGDYQASA-N |
SMILES isomérico |
C/C(=C(\C(=O)OC)/Br)/C(=O)OC |
SMILES canónico |
CC(=C(C(=O)OC)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



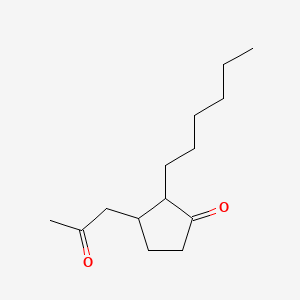
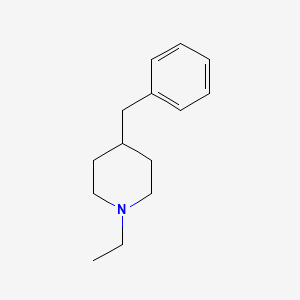


![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)

